molecular formula C16H18F3N5 B5659115 1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

Cat. No. B5659115
M. Wt: 337.34 g/mol
InChI Key: FZVWWKNKMZRGHK-UHFFFAOYSA-N
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Description

"1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane" is a compound of interest in the field of chemistry, particularly in the study of molecular structures and chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves reactions of various precursors under specific conditions. For instance, Insuasty et al. (1998) describe the synthesis of tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones, highlighting the intricate process involved in creating similar complex molecules (Insuasty et al., 1998).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through techniques like X-ray crystallography. An example is the study by Moser et al. (2005), where the crystal structure of a related compound was determined using single-crystal X-ray diffraction analysis (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving diazepane derivatives often result in the formation of complex structures. Sharma et al. (1997) describe the synthesis and [4+2] cycloaddition reactions of diaza-butadienes, which highlight the chemical reactivity of such compounds (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are critical for understanding their behavior in various environments. Studies like those conducted by Alonso et al. (2020) can offer insights into these properties through experimental data and computational analysis (Alonso et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and functional group interactions, is essential. Research like that of Reisinger et al. (2004), which investigates the photochemical nitrogen elimination and ring expansion in related compounds, can provide valuable insights into these aspects (Reisinger et al., 2004).

properties

IUPAC Name

1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5/c1-12-11-20-5-3-13(12)23-7-2-8-24(10-9-23)15-21-6-4-14(22-15)16(17,18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVWWKNKMZRGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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